1-(3,5-Dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-16(20)14-6-4-3-5-7-14/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXHCAZPMLACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-hydroxy-2-phenylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Thiourea derivatives vary significantly based on aromatic and aliphatic substituents. Below is a comparative table highlighting key differences:
*Estimated based on structural similarity.
Key Observations:
- Aromatic Substituents: The 3,5-dimethylphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing trifluoromethyl (CF3) groups in analogs like Compound 57. CF3 groups enhance lipophilicity and metabolic stability but may reduce solubility . Cyano groups (e.g., in Compound 6n ) improve polarity and binding affinity to enzymes like urease.
Research Findings and Limitations
- Stability: The hydroxyl group in the target compound may render it susceptible to oxidation, necessitating stabilization strategies (e.g., prodrug formulation) absent in non-hydroxylated analogs .
- Bioactivity Gaps : While anti-inflammatory and antimicrobial activities are theorized for the target compound, empirical data are lacking compared to well-studied analogs like CF3-substituted thioureas .
Q & A
Q. What are the recommended methods for synthesizing 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea with high purity and yield?
- Methodological Answer : Synthesis typically involves a multi-step process starting with functional group activation (e.g., isothiocyanate formation) followed by nucleophilic substitution. Key parameters include temperature control (e.g., reflux at 374 K in dioxane), pH adjustment, and inert atmosphere to prevent oxidation. Purification via recrystallization (ethanol as a solvent) or column chromatography is critical for isolating high-purity products. Reaction progress should be monitored using TLC or HPLC .
Q. How should researchers characterize the structural and physicochemical properties of this thiourea derivative?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C) to confirm bonding and substituent positions.
- X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds stabilizing the thiourea core ).
- HPLC for purity assessment.
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (323.458 g/mol, mono-isotopic mass: 323.1456 ).
Q. What protocols are recommended for evaluating the compound's stability under various environmental conditions?
- Methodological Answer : Conduct stability studies under controlled pH (acidic/neutral/alkaline), temperature (e.g., 25°C vs. 40°C), and oxidative conditions. Use UV-Vis spectroscopy or HPLC to track degradation products. For environmental stability, assess photolytic degradation under UV light and hydrolysis in aqueous media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this thiourea compound?
- Methodological Answer : Systematically modify substituents (e.g., dimethylphenyl groups, hydroxyethyl chain) and compare bioactivity using in vitro assays (e.g., enzyme inhibition). Molecular docking simulations can predict interactions with targets (e.g., receptors). The dihedral angle (71.13° between thiourea and phenyl groups ) may influence binding affinity, requiring conformational analysis via computational chemistry tools .
Q. What experimental approaches are suitable for assessing the compound's environmental fate and potential ecotoxicological impacts?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic studies : Measure partition coefficients (log P) and solubility to model distribution in soil/water.
- Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation potential.
- Degradation pathways : Track metabolites via LC-MS in simulated environmental compartments (e.g., sediment-water systems) .
Q. How can researchers resolve contradictions in bioactivity data across different studies involving this compound?
- Methodological Answer : Apply comparative analysis :
- Standardize assay conditions (e.g., cell lines, incubation time).
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Reconcile discrepancies by analyzing variables like impurity profiles or solvent effects (e.g., DMSO concentration in cell-based assays ).
Q. What strategies optimize the compound's solubility and bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
- Prodrug design : Modify the hydroxyethyl group to enhance membrane permeability.
- Physicochemical profiling : Measure log D (octanol-water distribution) and pKa to predict absorption .
Q. How should mechanistic studies be designed to identify molecular targets and pathways influenced by this thiourea derivative?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography or chemical proteomics to isolate binding proteins.
- Pathway analysis : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells.
- Functional validation : CRISPR/Cas9 knockout of candidate targets to confirm role in observed bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
